

Synonyms and alternative names for 2-Pyridin-4-yl-thiazol-4-ylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridin-4-yl-thiazol-4-ylamine

Cat. No.: B1338850

[Get Quote](#)

An In-depth Technical Guide to 2-(Pyridin-4-yl)thiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyridin-4-yl)thiazol-4-amine, a heterocyclic amine containing a pyridine and a thiazole moiety. This document consolidates information on its nomenclature, synthesis, and potential biological activities, drawing from data on closely related analogues.

Nomenclature: Synonyms and Alternative Names

The compound with the chemical name 2-(Pyridin-4-yl)thiazol-4-amine is a specific isomer with the Chemical Abstracts Service (CAS) Registry Number 89401-67-2.[\[1\]](#)[\[2\]](#) Due to different naming conventions (IUPAC, common names), this compound is known by several alternative names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification.

Synonym/Alternative Name	Basis of Nomenclature
2-Pyridin-4-yl-thiazol-4-ylamine	Primary chemical name
2-(4-Pyridyl)thiazol-4-amine	Use of "pyridyl" as a substituent group
4-Amino-2-(4-pyridyl)thiazole	Naming the amine as a primary functional group
2-pyridin-4-yl-1,3-thiazol-4-amine	Explicitly numbering the thiazole ring
4-Thiazolamine, 2-(4-pyridinyl)-	Indexing name used in some databases [1] [3] [4]

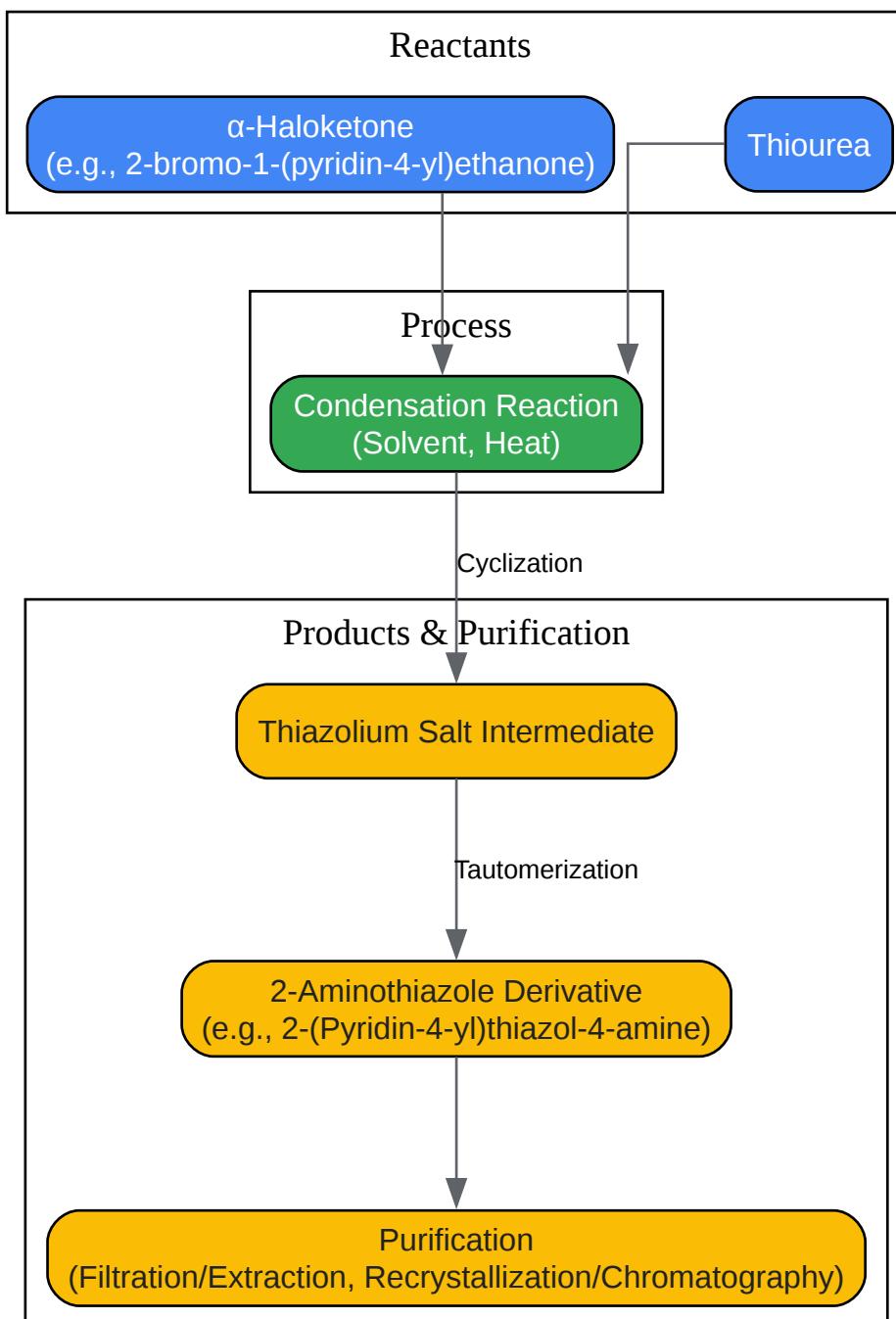
It is important to distinguish this compound from its isomers, such as 4-(Pyridin-2-yl)thiazol-2-amine (CAS: 30235-26-8) and 4-(Pyridin-4-yl)thiazol-2-amine (CAS: 30235-28-0), where the positions of the pyridine and amine groups on the thiazole ring are different.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis of 2-Aminothiazole Derivatives

While a specific, detailed experimental protocol for the synthesis of 2-(Pyridin-4-yl)thiazol-4-amine was not found in the reviewed literature, the general and widely used method for synthesizing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis. This method involves the condensation reaction between an α -haloketone and a thiourea derivative.

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted for the synthesis of 2-(Pyridin-4-yl)thiazol-4-amine.

Materials:


- α -haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethanone)
- Thiourea
- Solvent (e.g., Ethanol, Dimethylformamide (DMF))
- Base (optional, e.g., Triethylamine, Sodium Bicarbonate)

Procedure:

- Dissolve the α -haloketone and thiourea in the chosen solvent in a round-bottom flask.

- Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
- Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
- If the reaction was conducted under acidic conditions, neutralize the mixture with a suitable base.
- The product can be isolated by filtration if it precipitates out of the solution, or by extraction.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

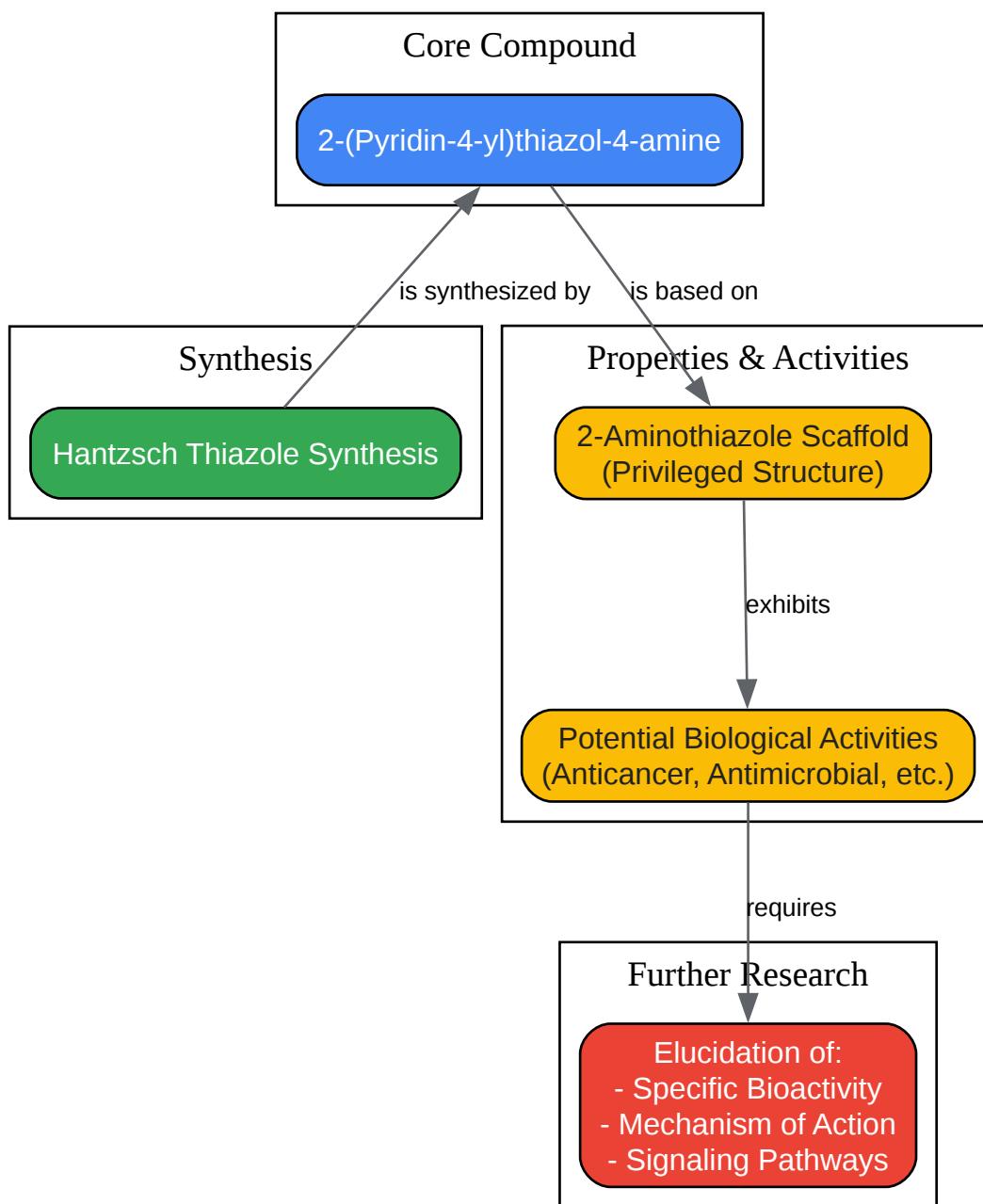
For a related compound, N-(naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine, the synthesis involved reacting 1-(naphthalen-1-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide in DMF with triethylamine at 70°C for 2 hours.^[9] This provides a more specific example of the reaction conditions that can be used.

[Click to download full resolution via product page](#)

Caption: General workflow for the Hantzsch thiazole synthesis.

Biological and Pharmacological Profile

Specific biological data for 2-(Pyridin-4-yl)thiazol-4-amine is not extensively available in the public domain. However, the 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The data presented below is for structurally related pyridinyl-aminothiazole compounds and should be considered indicative of the potential activities of the title compound.


Biological Activity	Compound Class / Analogue	Key Findings
Antimycobacterial	2-Amino-4-(2-pyridyl)thiazole derivatives	Optimal activity was observed with a 2-pyridyl group at the C-4 position of the thiazole and a substituted phenyl ring at the 2-amino position. [10]
Antiplasmodial	2-Amino-4-(2-pyridyl)thiazole derivatives	Activity was highest for compounds with a phenyl ring substituted with hydrophobic, electron-withdrawing groups. [10]
Anti-prion	(6-methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)-thiazol-2-yl]-amine	This analogue showed improved anti-prion potency and high brain exposure in mice. [11]
Anticancer	Pyridine-thiazole hybrids	Certain derivatives revealed promising anticancer activity against MCF-7 and HepG2 cell lines with IC ₅₀ values in the micromolar range. [12]
Anti-inflammatory	Pyrimidinone-linked thiazoles	Some thiazole analogues demonstrated significant in vitro anti-inflammatory activity by inhibiting protein denaturation. [13]
Antimicrobial	N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)Pyridine-4-Carboxamide	Certain compounds in this class were found to be broad-spectrum antimicrobial agents. [14]

Note: The activities listed are for analogues and derivatives of the core structure and not necessarily for 2-(Pyridin-4-yl)thiazol-4-amine itself.

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by 2-(Pyridin-4-yl)thiazol-4-amine is not available. For related compounds, various mechanisms of action have been proposed. For instance, some 1,3,4-thiadiazole derivatives are suggested to exert anticancer effects through the inhibition of tyrosine kinase enzymes.[\[15\]](#) Other aminothiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) or for their effects on neurodegenerative disease pathways.[\[11\]](#) Further research is required to elucidate the precise mechanism of action for the title compound.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical relationships of 2-(Pyridin-4-yl)thiazol-4-amine.

This guide serves as a foundational resource for professionals engaged in research and development involving 2-(Pyridin-4-yl)thiazol-4-amine. While specific experimental data on this particular molecule is limited, the information on its synonyms, general synthesis, and the biological activities of related compounds provides a solid starting point for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-PYRIDIN-4-YL-THIAZOL-4-YLAMINE | 89401-67-2 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 89401-67-2: 4-Thiazolamin, 2-(4-pyridinyl)- [cymitquimica.com]
- 4. CAS 89401-67-2: 4-Tiazolamina, 2-(4-piridinil)- [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. 4-PYRIDIN-2-YL-THIAZOL-2-YLAMINE CAS#: 30235-26-8 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [Synonyms and alternative names for 2-Pyridin-4-YL-thiazol-4-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338850#synonyms-and-alternative-names-for-2-pyridin-4-yl-thiazol-4-ylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com